Ethyl 5-[(3,4-diethoxybenzyl)amino]-2-(morpholin-4-yl)benzoate
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Overview
Description
ETHYL 5-{[(3,4-DIETHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoate ester, a morpholine ring, and a diethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-{[(3,4-DIETHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzoate ester, followed by the introduction of the morpholine ring and the diethoxyphenyl group. Common reagents used in these reactions include ethyl benzoate, morpholine, and 3,4-diethoxybenzyl chloride. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of ETHYL 5-{[(3,4-DIETHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE may involve large-scale synthesis using automated equipment. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and advanced purification techniques to produce high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-{[(3,4-DIETHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of new derivatives with different functional groups.
Scientific Research Applications
ETHYL 5-{[(3,4-DIETHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is explored for its potential medicinal properties, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of ETHYL 5-{[(3,4-DIETHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 5-{[(3,4-DIMETHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE
- ETHYL 5-{[(3,4-DIHYDROXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE
Uniqueness
ETHYL 5-{[(3,4-DIETHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE is unique due to the presence of the diethoxyphenyl group, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C24H32N2O5 |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
ethyl 5-[(3,4-diethoxyphenyl)methylamino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C24H32N2O5/c1-4-29-22-10-7-18(15-23(22)30-5-2)17-25-19-8-9-21(26-11-13-28-14-12-26)20(16-19)24(27)31-6-3/h7-10,15-16,25H,4-6,11-14,17H2,1-3H3 |
InChI Key |
YLQRYVVZYUDJCA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)OCC)OCC |
Origin of Product |
United States |
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